[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353966-64-9
VCID: VC8233293
InChI: InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11,17H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2
Molecular Formula: C16H29N3O3
Molecular Weight: 311.42 g/mol

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

CAS No.: 1353966-64-9

Cat. No.: VC8233293

Molecular Formula: C16H29N3O3

Molecular Weight: 311.42 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester - 1353966-64-9

Specification

CAS No. 1353966-64-9
Molecular Formula C16H29N3O3
Molecular Weight 311.42 g/mol
IUPAC Name tert-butyl N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-cyclopropylcarbamate
Standard InChI InChI=1S/C16H29N3O3/c1-16(2,3)22-15(21)19(12-7-8-12)11-13-6-4-5-9-18(13)14(20)10-17/h12-13H,4-11,17H2,1-3H3
Standard InChI Key PTSPDCKVUZEZOX-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2
Canonical SMILES CC(C)(C)OC(=O)N(CC1CCCCN1C(=O)CN)C2CC2

Introduction

[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a complex organic compound belonging to the carbamic acid derivatives category. It features a piperidine ring, an amino-acetyl group, and a cyclopropyl moiety, which contribute to its potential biological activities and applications in medicinal chemistry . This compound is synthesized primarily for research purposes, particularly in pharmacology and medicinal chemistry, where its structure-activity relationships are explored.

Synthesis Process

The synthesis of [1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester typically involves multiple steps, including the formation of the piperidine ring, introduction of the amino-acetyl group, and incorporation of the cyclopropyl moiety. These steps are often optimized to ensure high yield and purity for research purposes.

Applications in Medicinal Chemistry

This compound is primarily used in research related to pharmacology and medicinal chemistry. Its unique structure makes it a candidate for studying structure-activity relationships, which are crucial for developing new drugs. The presence of the cyclopropyl group and the amino-acetyl moiety can influence its interaction with biological targets, potentially leading to therapeutic applications.

Related Compounds Table

CompoundCAS NumberMolecular Weight
[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester1353944-97-4271.36 g/mol
[1-(2-Amino-acetyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid benzyl ester1353987-76-4345.44 g/mol

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator